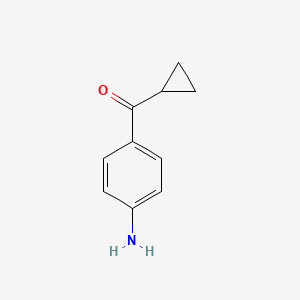

(4-Amino-phenyl)-cyclopropyl-methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

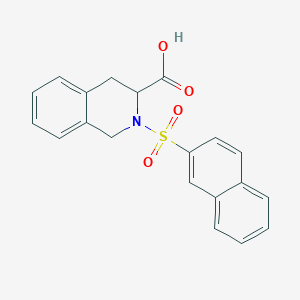

(4-Amino-phenyl)-cyclopropyl-methanone, also known as 4-amino-cyclopropyl-methanone, is an organic compound with a molecular formula C9H11NO. It is a cyclopropyl derivative of phenylmethanone, an aromatic ketone derived from phenylmethanol. 4-Amino-cyclopropyl-methanone is a potential intermediate in the synthesis of pharmaceuticals and other organic compounds. It has been used in the synthesis of a variety of compounds, including drugs, dyes, and fragrances.

Aplicaciones Científicas De Investigación

Uric Acid Optical Detection

This compound has been utilized in the development of hybrid nanomaterials for the optical detection of uric acid. By integrating with copper nanoparticles (CuNPs) and platinum nanoparticles (PtNPs), the sensitivity and detection range for uric acid in solutions have been significantly improved. This application is particularly relevant in medical diagnostics, where accurate measurement of uric acid levels is crucial for the diagnosis of various diseases .

Electrochemiluminescence for Biosensing

In the field of biosensing, (4-Amino-phenyl)-cyclopropyl-methanone derivatives have been used to enhance the electrochemiluminescence (ECL) of perylene microcrystals. This enhancement allows for the development of sensitive ECL biosensors, which can be used for the quantitative analysis of biomolecules like dopamine, offering a promising approach for clinical diagnostics and biochemical research .

Nitrilase Activity for Synthesis of Acids

The compound’s derivatives have been explored for their nitrilase activity, which is an essential function in the industrial synthesis of acids from nitriles. For instance, the transformation of 4-aminophenylacetonitrile to 4-aminophenylacetic acid via bioprocesses involving specific inducible nitrilases. This application is significant in the pharmaceutical industry for the production of various drugs .

Propiedades

IUPAC Name |

(4-aminophenyl)-cyclopropylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7H,1-2,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQUVJEFKHBNWDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Amino-phenyl)-cyclopropyl-methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(thiazol-2-yloxy)benzamide](/img/structure/B2971983.png)

![N-cyclohexyl-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2971985.png)

![Ethyl 2-[[4-(3-methylphenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2971992.png)

![rac-(3aR,7aS)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-1-carboxylic acid](/img/structure/B2971996.png)

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2972001.png)